molecular formula C15H22N2O2 B1663946 17-Oxolupanine CAS No. 4697-83-0

17-Oxolupanine

Cat. No.: B1663946
CAS No.: 4697-83-0
M. Wt: 262.35 g/mol
InChI Key: HBYSMHYHSFSCED-QNWHQSFQSA-N
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Description

17-Oxolupanine (C₁₅H₂₄N₂O₂), a quinolizidine alkaloid (QA), is a bicyclic tertiary amine with two carbonyl groups at positions 2 and 17 (2,17-dioxosparteine) . It is primarily found in Lupinus species (Fabaceae), such as L. polyphyllus, L. mariae-josephi, and L. hartwegii, and contributes to plant defense mechanisms against pathogens . Its molecular weight (262.36 g/mol) and fragmentation pattern (base peak at m/z 263 in CI-MS) distinguish it from other QAs . This compound is notable for its antifungal activity, particularly against Fusarium oxysporum, and is often found in synergistic QA mixtures .

Properties

CAS No.

4697-83-0

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione

InChI

InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2/t10-,11+,12-,13+/m0/s1

InChI Key

HBYSMHYHSFSCED-QNWHQSFQSA-N

SMILES

C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3

Isomeric SMILES

C1CCN2[C@@H](C1)[C@H]3C[C@@H](C2=O)[C@H]4CCCC(=O)N4C3

Canonical SMILES

C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17-Oxolupanine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Below is a comparative analysis with structurally related QAs:

Table 1: Structural Comparison of 17-Oxolupanine and Analogous QAs
Compound Molecular Formula Substituents Molecular Weight (g/mol) Key MS Fragments (m/z)
This compound C₁₅H₂₄N₂O₂ 2-oxo, 17-oxo 262.36 263 (CI-MS base), 150, 207
Lupanine C₁₅H₂₄N₂O 2-oxo 248.36 248 (EI-MS), 150, 136
α-Isolupanine C₁₅H₂₄N₂O 2-oxo, stereoisomeric C13 248.36 248 (EI-MS), 150, 134
13α-Hydroxylupanine C₁₅H₂₆N₂O₂ 2-oxo, 13α-hydroxy 264.38 264 (EI-MS), 152, 246
17-Oxosparteine C₁₅H₂₂N₂O 17-oxo (mono-oxo derivative) 246.35 246 (EI-MS), 150, 112
13-Oxolupanine C₁₅H₂₄N₂O₂ 2-oxo, 13-oxo 262.36 262 (EI-MS), 150, 234

Bioactivity and Functional Differences

Antifungal Activity
  • This compound : Exhibits potent antifungal effects against F. oxysporum (>90% inhibition at 5 µg/µL) in synergistic mixtures with angustifoline, matrine, and 13α-hydroxylupanine . Fungicidal activity is observed in L. polyphyllus extracts containing this compound, unlike fungistatic QREs from other species .
  • Lupanine : Despite being the most abundant QA in Lupinus (up to 67% of total QAs), it shows minimal antifungal contribution .
  • 13α-Hydroxylupanine : Enhances antifungal synergy but is less effective alone .
  • α-Isolupanine : Contributes moderately to antifungal activity but is less stable under metabolic conditions .
Distribution in Plant Organs
  • This compound : Accumulates in seeds (16% of total QAs in L. aschenbornii) and leaves but is absent in roots .
  • Lupanine : Dominates in most organs (e.g., 67% in L. mariae-josephi seeds) .

Research Findings and Implications

Synergistic Antifungal Mechanisms

QA mixtures containing this compound disrupt fungal membrane integrity and enzymatic processes. For example:

  • L. polyphyllus QREs (with this compound) reduced F. oxysporum growth by 90%, comparable to synthetic fungicides .
  • Structural analogs lacking the 17-oxo group (e.g., lupanine) show reduced efficacy, highlighting the importance of this moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Oxolupanine
Reactant of Route 2
17-Oxolupanine

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